molecular formula C21H19N3O4 B1142865 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 1217687-87-0

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B1142865
CAS No.: 1217687-87-0
M. Wt: 377.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid (CAS 116611-64-4) is a histidine derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc-protected α-amino group and a free imidazole ring at the β-position (Figure 1). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety, removable under mild basic conditions (e.g., piperidine), while the imidazole side chain mimics the natural histidine residue, enabling metal coordination or hydrogen bonding in peptide sequences .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAPDYJGOXBMQG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process generally includes:

    Protection of the Amino Group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction involving an appropriate imidazole derivative.

    Coupling Reactions: The protected amino acid is then coupled with other intermediates to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability, often involving continuous flow chemistry techniques to enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines and thiols.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Alcohol derivatives.

    Substituted Products: Compounds with new substituents replacing the Fmoc group.

Scientific Research Applications

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis due to its Fmoc-protected amino group.

    Biology: Investigated for its potential role in enzyme inhibition and protein interaction studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group provides steric hindrance, influencing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Impacts

The compound’s analogs are differentiated by substitutions on the imidazole ring or modifications to the backbone. These changes influence solubility , stability , and reactivity in peptide synthesis.

Table 1: Comparative Analysis of Key Analogs
Compound Name & CAS Number Molecular Formula Molecular Weight Key Structural Features Synthesis Yield Storage Conditions Applications References
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid
(116611-64-4)
C₂₁H₁₉N₃O₄ 377.39 Free imidazole - 2–8°C, dark, dry SPPS, metal-binding peptides
(S)-3-(1-Benzyl-1H-imidazol-4-yl) variant
(84030-19-3)
C₂₈H₂₅N₃O₄ 467.52 Benzyl-protected imidazole - 2–8°C, dry, dark Intermediate for protected peptides
(S)-3-(1-Trityl-1H-imidazol-4-yl) variant
(109425-51-6)
C₄₀H₃₃N₃O₄ 619.71 Trityl-protected imidazole - Room temperature, dry Stabilized intermediates in SPPS
1-[[Chlorotrityl]-tetrazolyl]phenylmethyl-imidazole-4-propanoic acid
(CAS N/A)
C₃₃H₂₇N₆O₂ 575.61 Chlorotrityl and tetrazole moieties 93% - High-yield coupling reactions
(S)-3-(2-Hydroxy-1H-imidazol-4-yl) variant
(2679858-41-2)
C₂₁H₁₉N₃O₅ 393.39 Hydroxy-imidazole - - Hydrogen-bonding motifs in peptides
Sulfamoyl-trityl variant
(CAS N/A)
C₃₄H₃₄N₄O₆S 634.72 Sulfamoyl and trityl groups 53% - Enzyme inhibition studies

Biological Activity

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in peptide synthesis and as an antibiotic adjuvant. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Fluorenylmethoxycarbonyl (Fmoc) Group : Commonly used in peptide synthesis to protect amino acids during coupling reactions.
  • Imidazole Ring : Known for its role in various biological processes, including enzyme activity and receptor binding.

The structural formula can be represented as follows:

C30H25NO4\text{C}_{30}\text{H}_{25}\text{N}\text{O}_{4}

The primary biological activity of this compound is linked to its role as a building block in peptide synthesis. The imidazole moiety is particularly significant due to its ability to interact with biological macromolecules, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial resistance mechanisms.
  • Antibiotic Synergy : It has been shown to enhance the effectiveness of existing antibiotics against multidrug-resistant (MDR) bacteria by acting as an efflux pump inhibitor (EPI) .
  • Peptide Functionality : As a peptide building block, its biological activity will depend on the final peptide's sequence and structure.

1. Antibiotic Adjuvant Activity

Research indicates that compounds containing imidazole rings can significantly enhance the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella aerogenes. In vitro studies have demonstrated that the compound can inhibit the AcrAB-TolC efflux pump, which is responsible for multidrug resistance in Gram-negative bacteria .

2. Cytotoxicity Assessments

While exhibiting promising antibiotic adjuvant properties, preliminary studies have also noted cytotoxic effects at higher concentrations in human liver carcinoma cells (HepG2). This highlights the need for further modifications to reduce toxicity while maintaining efficacy .

Comparative Analysis of Similar Compounds

A comparison of structurally related compounds reveals varying degrees of biological activity:

Compound NameStructureUnique FeaturesBiological Activity
Fmoc-Amino AcidFmoc-Amino AcidDirectly used in peptide synthesisModerate
Ethyl GlycinateN/ASimple ethyl esterLow
Boc-Amino AcidN/ADifferent protection strategyModerate
Acetylated Amino AcidN/AVaries in solubility and reactivityVariable

Case Studies

Several studies have focused on the biological implications of similar compounds:

  • Imidazolone Derivatives : A study on arylideneimidazolones demonstrated their effectiveness as EPIs against MDR strains, suggesting a similar potential for this compound .
  • Peptide Synthesis Applications : Various peptides synthesized using Fmoc-protected amino acids, including those with imidazole derivatives, have shown significant pharmacological activities .

Q & A

Basic: What is the role of the Fmoc group in this compound’s application in peptide synthesis?

Answer:
The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but cleaved under basic treatment (e.g., 20% piperidine in DMF), enabling selective deprotection for sequential peptide elongation . This orthogonal protection strategy minimizes side reactions and ensures high coupling efficiency, particularly when synthesizing complex peptides with sensitive functional groups.

Basic: What are the recommended storage conditions to ensure this compound’s stability?

Answer:
Storage at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent degradation caused by moisture or oxidation. Evidence from safety data sheets (SDS) emphasizes that prolonged exposure to air or elevated temperatures can lead to decomposition, generating hazardous byproducts like nitrogen oxides . For long-term stability, lyophilized samples should be stored at -20°C in airtight containers .

Advanced: How can reaction conditions be optimized to introduce halogenated substituents at the imidazole ring?

Answer:
Halogenation (e.g., bromine or chlorine introduction) requires careful control of electrophilic substitution conditions. For example, in the synthesis of bromodifluoromethoxy derivatives (e.g., compound 23 in ), Fmoc-Cl is reacted with the precursor in 1,4-dioxane/Na₂CO₃ at room temperature. Key optimizations include:

  • Maintaining a pH of 8–9 to avoid premature Fmoc cleavage.
  • Using HPLC monitoring (e.g., 60.2% solvent B gradient) to track reaction progress and purity .
  • Post-reaction purification via reverse-phase chromatography to isolate the target compound from unreacted starting materials.

Advanced: What methodologies resolve stereochemical purity disputes in NMR characterization?

Answer:
Discrepancies in stereochemical assignments can arise from overlapping signals in ¹H NMR. To resolve this:

  • Use ²H-labeled solvents (e.g., DMSO-d₆) to sharpen proton signals.
  • Perform NOESY/ROESY experiments to confirm spatial proximity of protons, distinguishing between diastereomers .
  • Validate with chiral HPLC (e.g., using a Chiralpak® column) to separate enantiomers, as demonstrated for Fmoc-protected indole derivatives .

Advanced: How can researchers mitigate byproduct formation during SPPS coupling reactions?

Answer:
Byproducts often arise from incomplete Fmoc deprotection or racemization. Mitigation strategies include:

  • Double coupling protocols : Repeating the coupling step with fresh reagents (e.g., HBTU/HOBt) to ensure complete amino acid attachment .
  • Low-temperature reactions (0–4°C) to suppress racemization during activation.
  • Real-time monitoring via LC-MS to detect truncated sequences early .

Advanced: How should data contradictions in synthetic yields be analyzed?

Answer:
Contradictory yields (e.g., 70% vs. 90% in similar reactions) necessitate:

  • Parameter isolation : Systematically varying one variable (e.g., molar ratio, solvent, or temperature) while holding others constant.
  • Orthogonal validation : Cross-checking results using TLC, HPLC, and mass spectrometry to confirm product identity and purity .
  • Replication under inert conditions to rule out atmospheric moisture/oxygen interference, as highlighted in SDS guidelines .

Advanced: What safety protocols are critical when handling air-sensitive derivatives?

Answer:
Air-sensitive derivatives (e.g., thiol-containing analogs) require:

  • Glovebox use for weighing and reactions to prevent oxidation.
  • Schlenk-line techniques for solvent degassing and transfers under nitrogen .
  • Immediate disposal of contaminated materials via authorized waste handlers, as per SDS recommendations for hazardous decomposition products .

Advanced: How can this compound be applied in designing protease inhibitors?

Answer:
The imidazole moiety acts as a zinc-binding group in metalloprotease inhibition. Researchers can:

  • Incorporate the compound into peptide backbones via SPPS, targeting active sites (e.g., HIV-1 protease in ).
  • Modify the ethynylphenyl side chain () to enhance hydrophobic interactions with enzyme pockets.
  • Validate inhibition via fluorescence polarization assays or crystallography to study binding modes .

Advanced: What analytical techniques confirm the absence of toxic decomposition products?

Answer:

  • GC-MS headspace analysis to detect volatile byproducts (e.g., NOx or CO) mentioned in SDS .
  • ICP-OES for heavy metal screening if transition-metal catalysts are used.
  • In vitro cytotoxicity assays (e.g., MTT) to validate biological safety before in vivo studies .

Advanced: How do structural modifications (e.g., naphthalene vs. phenyl groups) impact biological activity?

Answer:
Comparative studies ( ) show that naphthalene-substituted analogs exhibit enhanced π-π stacking in hydrophobic pockets, increasing binding affinity. Methodologically:

  • Synthesize analogs via Suzuki-Miyaura cross-coupling to introduce aromatic groups.
  • Evaluate using surface plasmon resonance (SPR) to quantify binding kinetics.
  • Correlate with molecular dynamics simulations to predict steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.